molecular formula C18H17N3O B12586743 Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]- CAS No. 581809-81-6

Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-

Cat. No.: B12586743
CAS No.: 581809-81-6
M. Wt: 291.3 g/mol
InChI Key: CEERCFVDQOUFCG-UHFFFAOYSA-N
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Description

Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an isoquinoline ring and a 4-methylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- typically involves the reaction of isoquinoline derivatives with substituted benzyl isocyanates. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline or phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-5-isoquinolinyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]-
  • Urea, N-[(3-chloro-4-methylphenyl)methyl]-N’-5-isoquinolinyl-

Uniqueness

Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- is unique due to its specific substitution pattern on the isoquinoline and phenyl rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds. For example, the presence of the 4-methyl group on the phenyl ring may influence its reactivity and interaction with biological targets.

Properties

CAS No.

581809-81-6

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-isoquinolin-5-yl-3-[(4-methylphenyl)methyl]urea

InChI

InChI=1S/C18H17N3O/c1-13-5-7-14(8-6-13)11-20-18(22)21-17-4-2-3-15-12-19-10-9-16(15)17/h2-10,12H,11H2,1H3,(H2,20,21,22)

InChI Key

CEERCFVDQOUFCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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